molecular formula C31H52O3 B13388626 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate

Cat. No.: B13388626
M. Wt: 472.7 g/mol
InChI Key: DFGCTZUMTALIQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cholesterol Isopropyl Carbonate typically involves the esterification of cholesterol with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Cholesterol} + \text{Isopropyl Chloroformate} \rightarrow \text{Cholesterol Isopropyl Carbonate} + \text{HCl} ]

The reaction conditions usually involve maintaining the reaction mixture at a low temperature (0-5°C) to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

Cholesterol Isopropyl Carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, Cholesterol Isopropyl Carbonate can hydrolyze to form cholesterol and isopropyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives of cholesterol.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate and chromium trioxide .

Mechanism of Action

The mechanism of action of Cholesterol Isopropyl Carbonate involves its interaction with cellular membranes. As a derivative of cholesterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Cholesterol Isopropyl Carbonate can be compared with other cholesterol derivatives, such as:

Cholesterol Isopropyl Carbonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGCTZUMTALIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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